molecular formula C8H13F3O2 B2489892 (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene CAS No. 2220111-36-2

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene

Cat. No.: B2489892
CAS No.: 2220111-36-2
M. Wt: 198.185
InChI Key: DGDNOOLXDCTNTR-AATRIKPKSA-N
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Description

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of trifluoromethyl and diethoxy groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene typically involves the reaction of 4,4-diethoxy-1,1,1-trifluorobut-2-yne with a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the desired product through isomerization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the diethoxy groups may influence its solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-yne: A precursor in the synthesis of (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene.

    4,4-diethoxy-1,1,1-trifluorobutane: A related compound with similar functional groups but different reactivity.

Uniqueness

This compound is unique due to its combination of trifluoromethyl and diethoxy groups, which confer distinct chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

IUPAC Name

(E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h5-7H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDNOOLXDCTNTR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=CC(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(/C=C/C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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